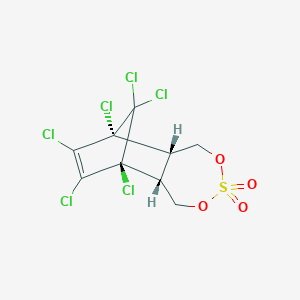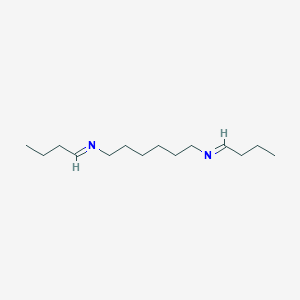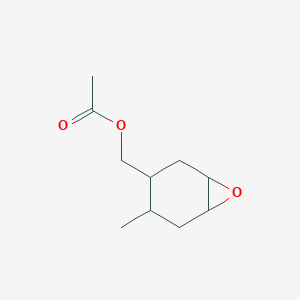
6-Methyl-3,4-epoxycyclohexylmethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3,4-epoxycyclohexylmethyl acetate, also known as MCHMA, is a chemical compound used in various industrial applications. This compound is widely used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. MCHMA is a clear, colorless liquid with a mild odor and is soluble in most organic solvents.
Mecanismo De Acción
6-Methyl-3,4-epoxycyclohexylmethyl acetate works as a reactive diluent by lowering the viscosity of the epoxy resin, allowing it to flow more easily and evenly. This results in a more uniform coating or adhesive. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also acts as a plasticizer by increasing the flexibility and durability of polymer materials.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. However, studies have shown that 6-Methyl-3,4-epoxycyclohexylmethyl acetate is not mutagenic or genotoxic and does not cause significant toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Methyl-3,4-epoxycyclohexylmethyl acetate as a reactive diluent is that it reduces the amount of volatile organic compounds (VOCs) emitted during production. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also has a low viscosity, making it easy to handle and mix with other chemicals. However, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has a relatively low reactivity compared to other reactive diluents, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 6-Methyl-3,4-epoxycyclohexylmethyl acetate. One area of interest is the development of new applications for 6-Methyl-3,4-epoxycyclohexylmethyl acetate in the production of polymers and other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. Finally, efforts to improve the reactivity of 6-Methyl-3,4-epoxycyclohexylmethyl acetate could expand its use in various industrial applications.
Métodos De Síntesis
6-Methyl-3,4-epoxycyclohexylmethyl acetate is synthesized by the reaction of 6-methylcyclohex-3-ene-1-carboxylic acid with epichlorohydrin in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 6-Methyl-3,4-epoxycyclohexylmethyl acetate.
Aplicaciones Científicas De Investigación
6-Methyl-3,4-epoxycyclohexylmethyl acetate has been extensively studied for its use in various industrial applications. It is commonly used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. 6-Methyl-3,4-epoxycyclohexylmethyl acetate has also been studied for its potential use as a plasticizer in polymer materials. Additionally, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has been investigated as a potential alternative to bisphenol A (BPA) in the production of polycarbonate plastics.
Propiedades
Número CAS |
106-85-4 |
|---|---|
Nombre del producto |
6-Methyl-3,4-epoxycyclohexylmethyl acetate |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-6-3-9-10(13-9)4-8(6)5-12-7(2)11/h6,8-10H,3-5H2,1-2H3 |
Clave InChI |
OOLNWDDAWUWWTK-UHFFFAOYSA-N |
SMILES |
CC1CC2C(O2)CC1COC(=O)C |
SMILES canónico |
CC1CC2C(O2)CC1COC(=O)C |
Sinónimos |
4-Methyl-7-oxabicyclo[4.1.0]heptane-3-methanol acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



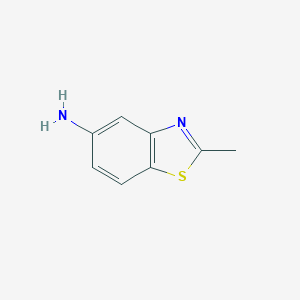
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)

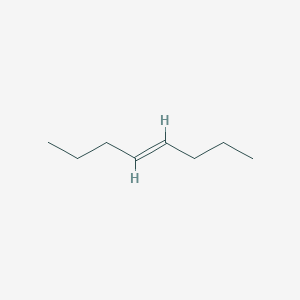

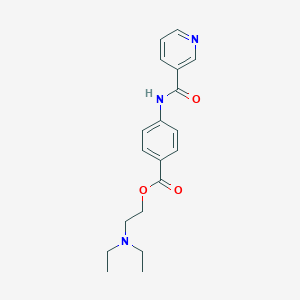
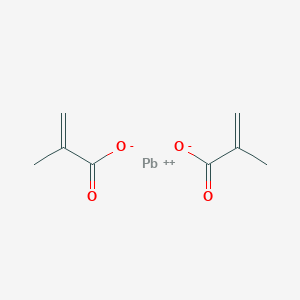
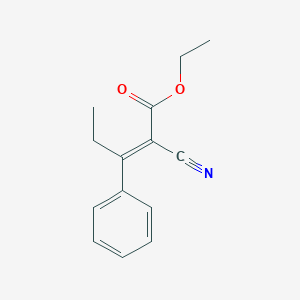
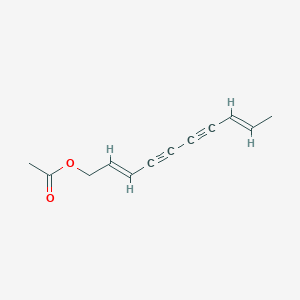
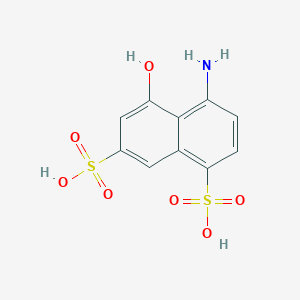
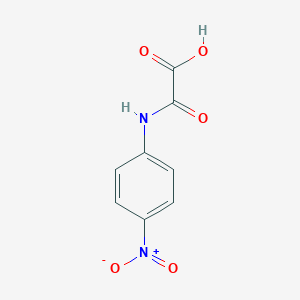
![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
